molecular formula C8H11ClN2O2 B7955730 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride

3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride

Cat. No.: B7955730
M. Wt: 202.64 g/mol
InChI Key: KEHMWCRFVPPZEO-UHFFFAOYSA-N
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Description

3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is a β-amino acid derivative featuring a pyridine ring at the β-position and a hydrochloride salt. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.63 g/mol. The compound exists in enantiomeric forms:

  • (S)-enantiomer: CAS 129043-04-5
  • (R)-enantiomer: CAS 155050-17-2 .

The pyridin-3-yl group confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors involving aromatic interactions. The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

3-amino-3-pyridin-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-7(4-8(11)12)6-2-1-3-10-5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHMWCRFVPPZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde as the starting material.

  • Amination Reaction: The aldehyde group is converted to an amino group through reductive amination using an amine source such as ammonia or an ammonium salt.

  • Hydrochloride Formation: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, followed by purification and crystallization processes to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Nitro-3-(pyridin-3-yl)propanoic acid hydrochloride.

  • Reduction: 3-Amino-3-(pyridin-3-yl)propanol hydrochloride.

  • Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the fields of neurology and cardiology.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can form hydrogen bonds with biological targets. The pyridine ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with modified aromatic substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties/Applications
3-Amino-3-(3-cyanophenyl)propanoic acid HCl 3-CN-phenyl C₁₀H₁₁ClN₂O₂ 226.66 1810069-92-1 ≥95% Enhanced polarity for CNS targets
(3S)-3-Amino-3-(3-iodophenyl)propanoic acid HCl 3-I-phenyl C₉H₁₁ClINO₂ 327.55 2059910-88-0 ≥95% Heavy atom for radiolabeling
(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid HCl 3,4-diCl-phenyl C₉H₁₀Cl₃NO₂ 270.54 2097958-05-7 97% Increased lipophilicity for membrane penetration
(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid HCl 3,4-diMe-phenyl C₁₁H₁₅ClNO₂ 228.70* Not specified N/A Steric hindrance for selectivity studies

*Calculated based on formula.

Key Insights :

  • Halogenated derivatives (e.g., Cl, I) improve metabolic stability and are used in imaging probes .

Positional Isomers of the Pyridine Ring

Variations in pyridine ring position alter electronic distribution and binding affinity:

Compound Name Pyridine Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
3-Amino-3-(pyridin-3-yl)propanoic acid HCl 3-position C₈H₉ClN₂O₂ 200.63 129043-04-5 (S) Optimal for π-π stacking in nicotinic receptors
3-Amino-3-(pyridin-2-yl)propanoic acid diHCl 2-position C₈H₁₁Cl₂N₂O₂ 238.10 Not specified Altered hydrogen-bonding geometry
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid 2-amino, 3-pyridyl C₈H₁₀N₂O₂ 166.18 70702-47-5 α-amino acid configuration; lower solubility

Key Insights :

  • Pyridin-3-yl is preferred for interactions with nicotinic acetylcholine receptors due to spatial alignment.
  • Pyridin-2-yl derivatives may exhibit weaker binding due to unfavorable dipole interactions .

Derivatives with Modified Functional Groups

Modifications to the amino acid backbone or salt form influence solubility and bioavailability:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Applications
Ethyl 3-amino-3-(pyridin-3-yl)propanoate diHCl Ethyl ester C₁₀H₁₅Cl₂N₂O₂ 289.15 149498-96-4 Prodrug with enhanced lipophilicity
3-[2-(Aminomethyl)phenyl]propanoic acid HCl Benzylamine C₁₀H₁₃ClNO₂ 214.67 34844-84-3 Flexible linker for peptide synthesis

Key Insights :

  • Esterification (e.g., ethyl ester) masks the carboxylic acid, improving cell permeability .
  • Aminomethyl modifications introduce additional nitrogen for chelation or covalent binding .

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